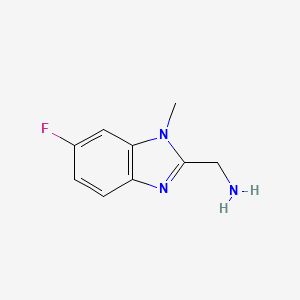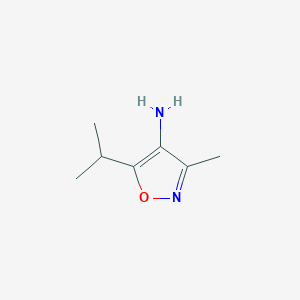amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
2-{[(4-bromothiophen-2-yl)methyl](methyl)amino}-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide is a synthetic organic compound with the molecular formula C18H17BrN2OS This compound is characterized by the presence of a bromothiophene moiety, a naphthalene ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Bromination: Thiophene is brominated to form 4-bromothiophene.
Alkylation: 4-bromothiophene is then alkylated with methylamine to form 4-bromothiophen-2-ylmethylamine.
Acylation: The resulting amine is acylated with naphthalen-1-ylacetyl chloride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(4-chlorothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
- 2-{(4-fluorothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
- 2-{(4-iodothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide
Uniqueness
The uniqueness of 2-{(4-bromothiophen-2-yl)methylamino}-N-(naphthalen-1-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the thiophene ring, for example, can influence the compound’s reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C18H17BrN2OS |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
2-[(4-bromothiophen-2-yl)methyl-methylamino]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H17BrN2OS/c1-21(10-15-9-14(19)12-23-15)11-18(22)20-17-8-4-6-13-5-2-3-7-16(13)17/h2-9,12H,10-11H2,1H3,(H,20,22) |
Clé InChI |
SYTKLWQVSVJKPU-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=CS1)Br)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


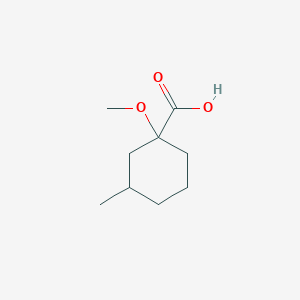
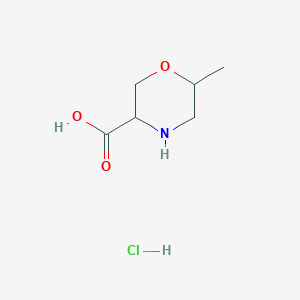
![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)
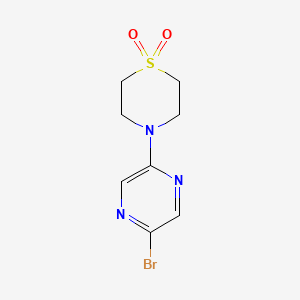
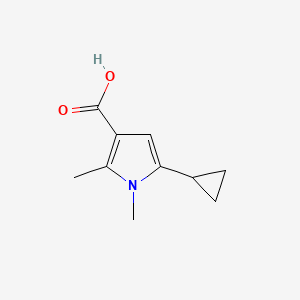
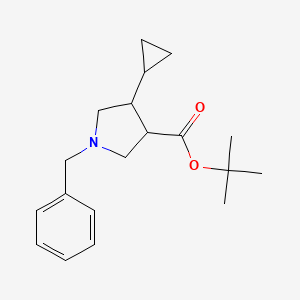
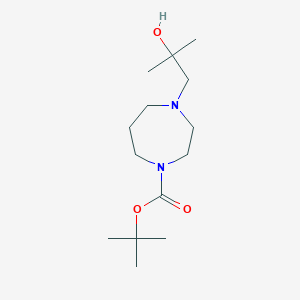
![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)
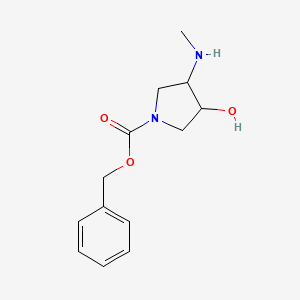
![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)

